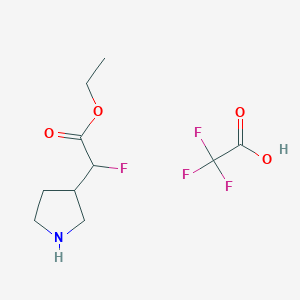

![molecular formula C21H13F2N5O2S B3016613 3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1189961-18-9](/img/structure/B3016613.png)

3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to be a derivative of triazolo[4,3-a]pyrazine, which is a fused heterocyclic structure known to have various biological activities. While the specific compound is not described in the provided papers, similar compounds with triazolo and pyrazine moieties have been synthesized and studied for their potential as therapeutic agents. For instance, triazole derivatives have been noted as inhibitors of the dipeptidyl peptidase-IV enzyme (DPP-IV), which are relevant in the treatment of type 2 diabetes .

Synthesis Analysis

The synthesis of related compounds involves multicomponent reactions, which are efficient for constructing complex molecules. For example, a one-pot synthesis approach was used to create pyrazolyl triazolo thiadiazinyl chromen-2-ones, starting from purpald, acetyl acetone, and derivatives of 3-(2-bromo-acetyl)-2H-chromen-2-one in absolute ethanol . Similarly, the synthesis of 3-oxo-3-[3-trifluoromethyl-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-phenylpropan-1-amine involved multiple steps including hydrazinolysis, trifluoroacetylation, cyclization, hydrogenation, condensation, and deprotection reactions, starting from 2-chloropyrazine and benzaldehyde .

Molecular Structure Analysis

The molecular structure of triazolo[4,3-a]pyrazine derivatives is characterized by the presence of multiple heteroatoms within a fused ring system, which can significantly influence the electronic distribution and chemical reactivity of the molecule. The spectral data, such as IR, NMR, and MS, are typically used to confirm the structure of such compounds .

Chemical Reactions Analysis

The chemical reactivity of triazolo[4,3-a]pyrazine derivatives can be influenced by the substituents attached to the core structure. For instance, the presence of a trifluoromethyl group can enhance the electron-withdrawing properties and potentially affect the interaction with biological targets . The thioether linkage in the compound of interest suggests potential for further chemical modifications or interactions with metal ions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, related compounds exhibit properties that are influenced by their molecular structure. The solubility in organic solvents like ethanol is noted for the synthesis of similar compounds , and the presence of halogen substituents, such as difluorophenyl groups, can affect the lipophilicity and thus the pharmacokinetic profile of the molecule .

Scientific Research Applications

Synthesis and Biological Activities : Derivatives of the compound, including 7-arylazo-7H-pyrazolo[5,1-c][1,2,4]triazol-6(5H)-ones, have been synthesized and evaluated for biological activity. These derivatives show promise in biological applications, although specific activities are not detailed in the abstract (Abdallah, Riyadh, Abbas, & Gomha, 2005).

Antimicrobial Activity : Some derivatives, particularly pyrazoline and pyrazole derivatives, have shown antibacterial and antifungal activity. This suggests potential applications in combating microbial infections (Hassan, 2013).

Anticancer Potential : Specific derivatives, such as those involving 3-Heteroarylindoles, have been synthesized and evaluated for anticancer activity. This indicates a potential use in cancer research or therapy (Abdelhamid, Gomha, Abdelriheem, & Kandeel, 2016).

Pharmacological Applications : Enhanced synthesis methods for related compounds, like 3,7-disubstituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones, indicate interest in these compounds as potential pharmacological agents. They exhibit a range of activities including cytotoxic, cerebroprotective, and cardioprotective effects (Kulikovska, Kovalenko, Drushlyak, Zhuravel, & Kovalenko, 2014).

Synthesis Techniques : Various methods, like microwave-assisted synthesis, have been employed to create novel compounds with indole moieties, demonstrating the versatility of synthesis approaches for these compounds (Gomha & Riyadh, 2011).

Catalytic Applications : Polyionic magnetic nanoparticles have been used as catalysts for synthesizing derivatives, showing the compound's relevance in innovative synthetic chemistry approaches (Dashteh, Baghery, Zolfigol, & Khazaei, 2021).

Future Directions

properties

IUPAC Name |

7-(3,4-difluorophenyl)-3-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13F2N5O2S/c22-15-6-5-12(9-16(15)23)27-7-8-28-19(20(27)30)25-26-21(28)31-11-18(29)14-10-24-17-4-2-1-3-13(14)17/h1-10,24H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAIPAALCKHFPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)CSC3=NN=C4N3C=CN(C4=O)C5=CC(=C(C=C5)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13F2N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-difluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3016532.png)

![14H-benzo[de]naphtho[2',1':4,5]imidazo[2,1-a]isoquinolin-14-one](/img/structure/B3016533.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-methylpropanamide](/img/structure/B3016534.png)

![2-(4-Chlorophenoxy)-1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}ethan-1-one](/img/structure/B3016536.png)

![Ethyl {[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate](/img/structure/B3016540.png)

![(3-Chlorophenyl)-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B3016552.png)